molecular formula C20H22FN3O4S B2794309 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 2034242-59-4

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2794309
CAS No.: 2034242-59-4
M. Wt: 419.47
InChI Key: ULJRBSAQXAXGHC-UHFFFAOYSA-N
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Description

N-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole core fused with a sulfone (dioxido) group at positions 2 and 2. The structure is further substituted with a fluorine atom at position 6 and methyl groups at positions 1 and 3.

Properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O4S/c1-23-17-12-15(21)16(13-18(17)24(2)29(23,26)27)22-19(25)20(8-10-28-11-9-20)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJRBSAQXAXGHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4)F)N(S1(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness and functional groups warrant comparison with other heterocyclic carboxamides documented in the literature. Below is a detailed analysis:

Structural Analogues with Thiazole/Thiadiazole Cores

  • Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides ():
    These analogs share a thiazole core but lack the benzo-fused thiadiazole and sulfone groups. The pyridinyl substituent enhances π-π stacking interactions, whereas the carboxamide group aligns with the target compound’s pharmacophoric features. However, the absence of sulfone groups may reduce oxidative stability compared to the target compound .

  • 1,3,4-Thiadiazole Derivatives (): Compounds like N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides exhibit antimicrobial and antitumor activities. The thiadiazole ring provides metabolic resistance, but the lack of a fused aromatic system (as in the target compound) may limit planar stacking interactions with biological targets .

Fluorinated Heterocycles

  • [18F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)triazol-5-yl)methyl]-2-(4-methylphenyl)pyrimidine-5-carboxamide (): This fluorinated pyrimidine carboxamide shares a fluorine atom and carboxamide group with the target compound. Fluorine enhances bioavailability and metabolic stability, but the pyrimidine-triazole scaffold differs in electronic properties compared to the benzo-thiadiazole-sulfone system .
  • ND-11543 ():
    A fluoro-substituted imidazo[2,1-b]thiazole carboxamide with antituberculosis activity. The trifluoromethylpyridinyl and piperazinyl substituents contrast with the target compound’s phenyl-tetrahydro-2H-pyran group, suggesting divergent target affinities .

Carboxamide-Containing Compounds

  • CPCCOEt (): A noncompetitive mGluR1 antagonist with a chromene-carboxylic acid ester scaffold.
  • N-(2-(tert-Butyl)phenyl)-N-(1-(pyridin-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide ():
    This compound shares the tetrahydro-2H-pyran-carboxamide moiety with the target molecule. The tert-butyl and pyridinyl groups may enhance lipophilicity, whereas the target’s sulfone and fluorine substituents likely improve polarity and target specificity .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Reference
Target Compound Benzo[c]thiadiazole-sulfone 6-Fluoro, 1,3-dimethyl, 4-phenyltetrahydro-2H-pyran-4-carboxamide Enzyme/receptor modulation
Substituted 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamides Thiazole 4-Methyl, 4-pyridinyl, carboxamide Kinase inhibition
ND-11543 Imidazo[2,1-b]thiazole 3-Fluoro, trifluoromethylpyridinyl, piperazinyl Antituberculosis
[18F]4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)triazol-5-yl)methyl]-2-(4-methylphenyl)pyrimidine-5-carboxamide Pyrimidine-triazole 4-Fluoro, methylphenyl, carboxamide Imaging/therapeutics

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s benzo-thiadiazole-sulfone core may require multistep synthesis, akin to thiadiazole derivatives in , where cyclization and sulfur elimination are critical .
  • Pharmacological Potential: Fluorinated heterocycles (e.g., ) demonstrate enhanced bioavailability and target engagement, suggesting the target compound’s fluorine and sulfone groups could confer similar advantages .
  • Target Specificity : The tetrahydro-2H-pyran group, as seen in , may improve blood-brain barrier penetration compared to bulkier substituents in CPCCOEt () .

Q & A

Q. What are the key considerations for studying heterocyclic ring reactivity in this compound?

  • Methodological Answer :
  • Electrophilic Substitution : Assess reactivity at the thiadiazole sulfur or pyran oxygen using halogenation or nitration.
  • Ring-Opening Reactions : Treat with strong nucleophiles (e.g., Grignard reagents) under anhydrous conditions.
  • Stability Testing : Monitor decomposition under accelerated conditions (40°C, 75% humidity) via LC-MS .

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